molecular formula C21H23NO5 B10967096 Methyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10967096
M. Wt: 369.4 g/mol
InChI Key: KZTTVJBAIMBZLD-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a hexahydroquinoline core with a 1,3-benzodioxole substituent at position 4, methyl groups at positions 2 and 7,7, and a methyl ester at position 2.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C21H23NO5/c1-11-17(20(24)25-4)18(12-5-6-15-16(7-12)27-10-26-15)19-13(22-11)8-21(2,3)9-14(19)23/h5-7,18,22H,8-10H2,1-4H3

InChI Key

KZTTVJBAIMBZLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds under reflux in methanol for 8–12 hours, yielding a precipitate that is filtered and recrystallized from methanol. The mechanism involves:

  • Knoevenagel condensation between dimedone and the aldehyde to form an arylidene intermediate.

  • Michael addition of the β-ketoester to the intermediate.

  • Cyclization and tautomerization to form the hexahydroquinoline core.

Key parameters include stoichiometric ratios (1:1:1 for diketone/aldehyde/β-ketoester) and excess ammonium acetate (5 mmol per 1 mmol of aldehyde) to drive the reaction. Typical yields range from 37% to 59%, depending on substituents and purification efficiency.

Limitations of Conventional Methods

  • Long reaction times (8–12 hours)

  • Moderate yields due to competing side reactions

  • Solvent dependency , requiring large volumes of methanol

Catalytic Innovations for Enhanced Efficiency

Recent advances focus on acid catalysts to accelerate cyclocondensation and improve yields.

Brønsted Acid Catalysts

The sulfonic acid-functionalized ionic liquid NS-[C4(DABCO-SO3H)2].4Cl has been employed under solvent-free conditions at 100°C. This catalyst provides:

  • High proton density for efficient activation of carbonyl groups

  • Recyclability without significant loss of activity

Optimized Protocol

  • Catalyst loading : 5 mol%

  • Temperature : 100°C

  • Reaction time : 18–30 minutes

  • Yield : 98–100%

Comparative studies show a 5-fold increase in reaction rate and near-quantitative yields compared to uncatalyzed reactions.

Solvent-Free Synthesis

Eliminating methanol reduces environmental impact and simplifies purification. Key advantages include:

  • Reduced energy consumption (no reflux required)

  • Higher purity due to minimized solvent residues

Industrial-Scale Production Considerations

Process Intensification

  • Continuous-flow reactors to enhance heat/mass transfer

  • In-line analytics (e.g., FTIR, HPLC) for real-time monitoring

Purification Strategies

  • Recrystallization : Methanol or ethanol preferred for high-purity products.

  • Chromatography : Reserved for research-scale isolation of byproducts.

Comparative Analysis of Synthetic Methods

Parameter Conventional Hantzsch Catalytic Solvent-Free
Reaction Time8–12 hours18–30 minutes
Yield (%)37–5998–100
CatalystNoneNS-[C4(DABCO-SO3H)2].4Cl
TemperatureReflux (65°C)100°C
SolventMethanolSolvent-free
Environmental ImpactHigh (solvent use)Low

Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include C=O stretches at 1700 cm⁻¹ (ester) and 1649 cm⁻¹ (ketone), alongside N–H stretches at 3208 cm⁻¹.

  • ¹H NMR : Distinct signals for methyl groups (δ 0.84–1.00 ppm), aromatic protons (δ 6.8–7.2 ppm), and methoxy groups (δ 3.6 ppm).

Crystallographic Data

While the target compound’s crystal structure remains unreported, analogous hexahydroquinolines crystallize in monoclinic (C2/c) or orthorhombic (Pbca) systems with Z = 8. Intermolecular interactions (N–H⋯O, C–H⋯O) stabilize the lattice .

Chemical Reactions Analysis

Methyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound targets microtubules and tubulin, disrupting their assembly and leading to cell death .

Comparison with Similar Compounds

Substituent Variations at Position 4

The aryl/heteroaryl group at position 4 significantly influences physicochemical and biological properties:

Compound Position 4 Substituent Ester Group Key Properties/Activities References
Target Compound 1,3-Benzodioxol-5-yl Methyl High lipophilicity; potential CNS activity
Methyl 4-(4-methoxyphenyl)-analogue 4-Methoxyphenyl Methyl Calcium channel modulation
Benzyl 4-(3-hydroxy-4-methoxyphenyl) 3-Hydroxy-4-methoxyphenyl Benzyl Antioxidant/antibacterial activity
Ethyl 4-(4-chlorophenyl) 4-Chlorophenyl Ethyl Enhanced photostability
Cyclohexyl 4-(4-cyclohexylphenyl) 4-Cyclohexylphenyl Cyclohexyl TGFβ signaling inhibition

Key Observations :

  • Electron-Withdrawing Groups : Chlorophenyl (e.g., 4-chlorophenyl in ) increases photostability but may reduce solubility .
  • Hydroxy/Methoxy Combinations: The 3-hydroxy-4-methoxyphenyl group () enhances antioxidant activity due to phenolic hydroxyl groups .
  • Benzodioxole vs.

Ester Group Modifications

The ester group at position 3 impacts metabolic stability and bioavailability:

Ester Type Example Compound Metabolic Stability Solubility Notable Applications References
Methyl (Target) Target compound High Moderate CNS-targeted therapies
Benzyl Benzyl 4-(3-hydroxy-4-methoxyphenyl) Low Low Antibacterial agents
Ethyl Ethyl 4-(4-chlorophenyl) Moderate High Photostable materials
2-(Ethylthio)ethyl Compound in Variable Low Experimental SAR studies

Key Observations :

  • Methyl Esters : Preferred for metabolic stability and ease of synthesis .
  • Benzyl Esters : Bulkier esters like benzyl () may reduce solubility but improve membrane penetration in antibacterial contexts .

Structural and Crystallographic Insights

  • Hydrogen Bonding : The target compound’s methyl ester participates in N–H···O hydrogen bonds, stabilizing its crystal lattice (similar to ) .

Biological Activity

Methyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as MBT) is a complex organic compound with significant potential in medicinal chemistry. This compound exhibits a range of biological activities that are crucial for its application in pharmacology. This article aims to provide a detailed overview of the biological activity of MBT, supported by data tables and research findings.

  • Chemical Formula : C21H23NO5
  • Molecular Weight : 365.41 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of MBT is primarily attributed to its interaction with various molecular targets. It is known to modulate several biological pathways through:

  • Enzyme Inhibition : MBT has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound interacts with various receptors, affecting signaling pathways that regulate cellular functions.

Biological Activities

MBT demonstrates a diverse range of biological activities:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that MBT can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that MBT may have cytotoxic effects on various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress in cellular models
Anti-inflammatoryInhibits cytokines and inflammatory mediators
AnticancerInduces apoptosis in cancer cell lines

Table 2: Comparative Analysis of Biological Activities

Compound NameAntioxidant IC50 (µM)Anti-inflammatory IC50 (µM)Anticancer IC50 (µM)
MBT251530
Reference A302035
Reference B201025

Case Study 1: Antioxidant Activity

In a study conducted by Ranjbar et al. (2023), MBT was evaluated for its antioxidant capacity using DPPH radical scavenging assays. The results indicated that MBT had an IC50 value of 25 µM, demonstrating potent antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of MBT revealed that it significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This study supports the potential use of MBT as a therapeutic agent in inflammatory diseases.

Case Study 3: Anticancer Potential

In vitro studies on various cancer cell lines showed that MBT induced apoptosis and inhibited cell proliferation at concentrations ranging from 30 µM to 50 µM. These findings suggest that MBT could be further explored as a candidate for cancer therapy.

Q & A

Q. What synthetic methodologies are commonly employed for preparing this hexahydroquinoline derivative?

The compound is typically synthesized via modified Hantzsch dihydropyridine reactions, which involve cyclocondensation of a β-ketoester (e.g., methyl acetoacetate), an aldehyde (e.g., 1,3-benzodioxole-5-carboxaldehyde), and an ammonium source (e.g., ammonium acetate). Solvent systems like ethanol or methanol under reflux (70–80°C) are used, with yields optimized by adjusting stoichiometry (1:1:1.2 molar ratios) and reaction duration (6–12 hours) . Post-synthesis purification involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and stereochemistry. For example, the methyl groups at C2 and C7,7 resonate as singlets at δ 2.1–2.3 ppm, while the benzodioxole protons appear as a doublet near δ 6.8 ppm .
  • X-ray crystallography : Resolves the chair conformation of the hexahydroquinoline ring and dihedral angles between the benzodioxole and quinoline moieties (e.g., torsion angles of 85–90°) .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at 1680–1720 cm⁻¹) and ester functionalities (C-O at 1250–1300 cm⁻¹) .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational flexibility and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals:

  • Space group and packing : Typically monoclinic (e.g., P21/c) with Z = 4. The crystal lattice exhibits C–H···O hydrogen bonds between the quinoline carbonyl and neighboring benzodioxole oxygen atoms (distance: 2.8–3.0 Å), stabilizing the structure .
  • Bond parameters : Key bond lengths (e.g., C3–O ester bond: 1.21 Å) and angles (e.g., C5–O–C6 in the benzodioxole ring: 117.5°) are consistent with resonance stabilization of the ester and dioxole groups .

Q. What strategies address contradictions in biological activity data across structural analogs?

Discrepancies in reported activities (e.g., calcium channel modulation vs. antibacterial effects) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., halogens) on the phenyl ring enhance calcium antagonism, while methoxy groups favor antioxidant activity .
  • Assay variability : Use standardized protocols (e.g., in vitro calcium flux assays vs. microbial MIC testing) to minimize experimental noise. For example, IC50 values for calcium modulation range from 0.5–5 µM, whereas MIC values against S. aureus vary by >10-fold depending on bacterial strain .

Q. How can computational methods complement experimental data in structure-activity relationship (SAR) studies?

  • Molecular docking : Predict binding affinities to target proteins (e.g., L-type calcium channels) by modeling interactions between the benzodioxole moiety and hydrophobic pockets (e.g., ΔG = −8.5 kcal/mol) .
  • DFT calculations : Analyze electron density maps to correlate substituent electronic effects (e.g., Hammett σ values) with reactivity. For example, the HOMO-LUMO gap (~4.5 eV) indicates moderate electrophilicity at the C5 ketone .

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